Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-
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Overview
Description
Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methyl group and a sulfinyl group attached to a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]- typically involves electrophilic aromatic substitution reactions. One common method is the sulfoxidation of 1-methyl-4-[(4-nitrophenyl)thio]benzene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron in acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Benzene, 1-methyl-4-[(4-nitrophenyl)sulfonyl]-.
Reduction: Benzene, 1-methyl-4-[(4-aminophenyl)sulfinyl]-.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]- involves its interaction with specific molecular targets. The sulfinyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methyl-4-nitro-: Similar structure but lacks the sulfinyl group.
Benzene, 1-methyl-4-nitroso-: Contains a nitroso group instead of a nitro group.
Benzene, 1-methyl-4-[(4-aminophenyl)sulfinyl]-: Reduction product of the nitro compound.
Uniqueness
Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]- is unique due to the presence of both a sulfinyl and a nitrophenyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound in research and industry.
Properties
CAS No. |
22865-49-2 |
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Molecular Formula |
C13H11NO3S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
1-methyl-4-(4-nitrophenyl)sulfinylbenzene |
InChI |
InChI=1S/C13H11NO3S/c1-10-2-6-12(7-3-10)18(17)13-8-4-11(5-9-13)14(15)16/h2-9H,1H3 |
InChI Key |
NDKZWHVDVTZQBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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